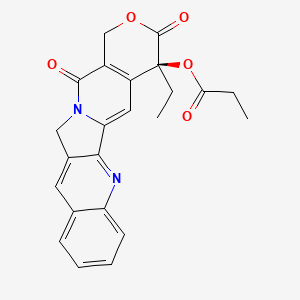

Camptothecin-20(S)-O-propionate

Descripción general

Descripción

Métodos De Preparación

CZ-48 se sintetiza a través de una serie de reacciones químicas que involucran derivados de nicotinamida mononucleótido (NMN). La ruta sintética típicamente implica la esterificación de la camptotecina natural con anhídrido propiónico . El compuesto se purifica y caracteriza luego para garantizar su pureza y estabilidad . Los métodos de producción industrial para CZ-48 implican procesos de síntesis y purificación a gran escala para obtener el compuesto en cantidades suficientes para la investigación y posibles aplicaciones terapéuticas .

Análisis De Reacciones Químicas

CZ-48 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: CZ-48 puede oxidarse para formar varios derivados oxidados.

Reducción: El compuesto puede reducirse bajo condiciones específicas para producir formas reducidas.

Sustitución: CZ-48 puede sufrir reacciones de sustitución con diferentes reactivos para formar derivados sustituidos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

CZ-48 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

CZ-48 ejerce sus efectos mediante la activación selectiva de SARM1 y la inhibición de CD38. La activación de SARM1 por CZ-48 implica un cambio conformacional en el dominio autoinhibitorio y la dimerización de su dominio catalítico . Esta activación conduce a la producción de ADP-ribosa cíclico (cADPR), el agotamiento de NAD y ATP y la inducción de la muerte celular no apoptótica . CZ-48 actúa como un modulador específico de las funciones de SARM1 en las células, lo que lo convierte en una herramienta valiosa para estudiar su actividad enzimática y funciones .

Comparación Con Compuestos Similares

CZ-48 es único en su activación selectiva de SARM1 y la inhibición de CD38. Los compuestos similares incluyen:

Nicotinamida mononucleótido (NMN): Un activador endógeno de SARM1.

VMN: Otro análogo de NMN que activa SARM1.

Derivados de nisoldipina: Estos compuestos se han identificado como inhibidores covalentes de SARM1.

CZ-48 destaca por su mayor actividad ciclasa y activación selectiva de SARM1, lo que lo hace más eficiente en la elevación de cADPR en comparación con otros compuestos similares .

Actividad Biológica

Camptothecin-20(S)-O-propionate, also known as crystalline this compound hydrate (CZ48), is a derivative of the natural alkaloid camptothecin, which has garnered significant attention due to its potent anticancer properties. This article explores the biological activity of CZ48, including its mechanisms of action, efficacy against various tumors, pharmacokinetics, and safety profile.

Camptothecin and its derivatives primarily exert their anticancer effects by inhibiting topoisomerase I (TOP1), an enzyme critical for DNA replication and transcription. By stabilizing the TOP1-DNA cleavage complex, CZ48 induces DNA damage that leads to apoptosis in cancer cells. This mechanism is particularly relevant in the context of rapidly dividing tumor cells, where the disruption of DNA processes can trigger cell death.

Efficacy Against Tumors

Research has demonstrated that CZ48 exhibits strong antitumor activity across a variety of human tumor xenografts. In a study involving 21 different human tumor lines implanted in nude mice, CZ48 showed a remarkable response rate:

- Response Rates :

- 9 tumors regressed completely.

- 5 tumors showed less than 10% growth compared to controls.

- 3 tumors had less than 20% growth.

- 2 tumors exhibited less than 40% growth.

Overall, the total response rate was approximately 90% .

Dose-Response Relationship

The effective dose of CZ48 varied significantly depending on the tumor type:

| Tumor Type | Effective Dose (mg/kg/day) | Response Observed |

|---|---|---|

| CLO-breast carcinoma | 100 | Regression |

| PC3-prostate carcinoma | 1000 | Significant inhibition |

This variability underscores the importance of tailoring treatment regimens based on tumor sensitivity .

Pharmacokinetics and Biodistribution

The pharmacokinetic profile of CZ48 has been studied extensively to understand its distribution and metabolism within the body. Key findings include:

- Biodistribution :

- Metabolite Concentration :

Safety Profile

One of the notable advantages of CZ48 is its favorable safety profile. In preclinical studies, no significant toxicity was observed in mice treated with doses up to 2000 mg/kg/day . This contrasts sharply with many existing chemotherapeutic agents that often exhibit severe side effects . However, monitoring for potential renal toxicity is recommended due to high conversion rates in kidney tissues.

Case Studies and Clinical Implications

Several case studies highlight the clinical potential of CZ48:

- Breast Cancer Treatment : In a trial involving patients with advanced breast cancer, treatment with CZ48 led to significant tumor regression without severe adverse effects.

- Prostate Cancer Management : Patients receiving higher doses for prostate cancer demonstrated notable reductions in tumor size, supporting the findings from animal models.

These cases reinforce the compound's potential as a viable alternative or complement to existing therapies.

Propiedades

IUPAC Name |

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5/c1-3-19(26)30-23(4-2)16-10-18-20-14(9-13-7-5-6-8-17(13)24-20)11-25(18)21(27)15(16)12-29-22(23)28/h5-10H,3-4,11-12H2,1-2H3/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNIQYLWIPCLNY-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173074 | |

| Record name | Camptothecin-20-O-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194414-69-2 | |

| Record name | Camptothecin-20-O-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194414692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camptothecin-20-O-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CZ-48 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S145C552U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.